molecular formula C9H8ClN3 B1482156 7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2092284-13-2

7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482156
CAS No.: 2092284-13-2
M. Wt: 193.63 g/mol
InChI Key: SOWUMONCYNJVRE-UHFFFAOYSA-N
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Description

7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a chemical scaffold of interest in scientific research, particularly in the field of medicinal chemistry. The imidazo[1,2-b]pyrazole core structure has been identified as a promising pharmacophore in the discovery of new therapeutic agents. Recent studies have screened libraries of imidazo-pyrazole derivatives and identified them as new potential antituberculosis agents, with many compounds showing the ability to inhibit Mycobacterium growth by over 90% . The prop-2-yn-1-yl (propargyl) group attached to the pyrazole nitrogen may offer a handle for further chemical modification via click chemistry, enhancing its utility as a building block for the synthesis of more complex molecules. This compound is intended for research purposes to explore structure-activity relationships (SAR) and identify potential protein targets for this class of anti-TB agents .

Properties

IUPAC Name

7-(chloromethyl)-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-2-3-12-4-5-13-9(12)8(6-10)7-11-13/h1,4-5,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWUMONCYNJVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by the presence of both imidazole and pyrazole rings. This unique structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest and reduced cell proliferation, making it a potential candidate for anticancer therapies.

Biochemical Pathways

Research indicates that this compound can influence several biochemical pathways:

  • Cell Signaling : It may alter signaling pathways involved in cell growth and apoptosis.
  • Gene Expression : The compound can modulate gene expression related to cell survival and differentiation.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description
Antimicrobial Demonstrates activity against various bacterial strains, potentially by disrupting cell membrane integrity.
Anticancer Induces apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial depolarization.
Anti-inflammatory Exhibits properties that may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Anticancer Activity : A study on HL-60 cells showed that treatment with imidazo[1,2-b]pyrazole derivatives led to increased apoptosis rates. The mechanism involved activation of caspase pathways and changes in mitochondrial membrane potential, indicating effective induction of cell death in leukemia cells .
  • Antimicrobial Properties : Research has demonstrated that pyrazole derivatives can inhibit bacterial growth by targeting specific enzymes critical for bacterial survival. This suggests a broad-spectrum antimicrobial potential for this compound .
  • Differentiation Induction : In a study focusing on immature myeloid cells, the compound was shown to promote differentiation into mature myeloid cells, enhancing antitumor immunity .

Comparison with Similar Compounds

The structural uniqueness of this compound allows it to exhibit distinct reactivity compared to other imidazole and pyrazole derivatives. Below is a comparison table highlighting its properties against similar compounds:

Compound Structure Biological Activity
This compoundImidazole + Pyrazole ringsAntimicrobial, Anticancer
3,5-DimethylpyrazolePyrazole ringAntimicrobial
4-NitroimidazoleImidazole ringAnticancer, Anti-inflammatory

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, demonstrating potential as an antibiotic agent. The mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential bacterial enzymes.

Anticancer Properties
The compound has also been studied for its anticancer effects. Notable findings include:

  • Inhibition of Tumor Growth : In vivo studies have shown that the compound can effectively reduce tumor size in models of acute myeloid leukemia (AML) without significant toxicity.
  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through mitochondrial depolarization and caspase activation. This effect is linked to the compound's ability to inhibit cyclin-dependent kinases (CDKs), crucial for regulating the cell cycle.

Agrochemical Applications

In agrochemistry, this compound serves as a precursor for developing herbicides and pesticides. Its structural features allow it to interact with biological systems in plants, potentially leading to effective pest control agents.

Materials Science Applications

The compound's unique structure also lends itself to applications in materials science. It can be utilized as a building block for synthesizing novel polymers and materials with specific functional properties, such as enhanced thermal stability and chemical resistance.

Research Findings

StudyFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; potential for development as an antibiotic agent.
Anticancer ActivityInduced apoptosis in cancer cell lines; effective in reducing tumor size in vivo models.
Enzyme InteractionInhibits CDKs leading to cell cycle arrest; affects signaling pathways involved in cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that treatment with this compound resulted in significant inhibition of growth, suggesting its potential use as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Mechanisms
In research involving AML cells, the application of this compound led to increased expression of differentiation markers while reducing cell viability. This indicates a promising therapeutic role in hematological malignancies.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The 1H-imidazo[1,2-b]pyrazole scaffold is a non-classical isostere of indole, offering enhanced aqueous solubility due to reduced lipophilicity (). Key structural analogs include:

Compound Name Substituents Key Features Reference
Pruvanserin isostere (imidazo[1,2-b]pyrazole) Piperazine-carbonyl, cyano group Lower logD (1.2 vs. 2.5), higher solubility
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole Cl at C7, CH₃ at C6 Industrial/medical applications
6-(4-Chlorophenyl)-1H-imidazo[1,2-b]pyrazole 4-Chlorophenyl at C6 Synthetic intermediate for functionalization
7-Chloroimidazo[1,2-b]pyridazine Cl at C7, pyridazine core Distinct heterocyclic core

Key Observations :

  • The propargyl group in the target compound distinguishes it from analogs with aryl or alkyl substituents (e.g., 6-(4-chlorophenyl) in ).
  • The chloromethyl group enhances reactivity compared to chloro or methyl substituents (e.g., 7-chloro-6-methyl derivative in ).

Physicochemical Properties

A comparative analysis of solubility and lipophilicity was conducted for the imidazo[1,2-b]pyrazole isostere of pruvanserin ():

Property Pruvanserin (Indole Core) Imidazo[1,2-b]pyrazole Isostere
logD (pH 7.4) 2.5 1.2
Aqueous Solubility (μg/mL) 12 89
pKa 6.4 (piperazine NH) 7.3 (core NH deprotonation)

Implications :

  • The lower logD of the imidazo[1,2-b]pyrazole derivative correlates with a 7-fold increase in aqueous solubility, critical for bioavailability .

Comparison to Analogous Compounds :

  • The chloromethyl group in the target compound offers a versatile handle for nucleophilic substitution, unlike inert substituents (e.g., methyl or chloro groups).
  • Propargyl-substituted derivatives (e.g., 1-(prop-2-yn-1-yl)-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in ) share reactivity profiles suitable for bioorthogonal chemistry.

Preparation Methods

Selective Functionalization of the Imidazo[1,2-b]pyrazole Scaffold

A key recent advancement in the preparation of this compound involves selective functionalization of the imidazo[1,2-b]pyrazole scaffold through regioselective metalation techniques. The use of Br/Mg-exchange reactions and magnesiation or zincation with TMP-bases (2,2,6,6-tetramethylpiperidyl bases) enables precise substitution at the 7-position (chloromethyl group) and the 1-position (propargyl group) of the heterocycle.

  • Metalation and Electrophilic Trapping : The scaffold is first metalated at the desired position using TMP-bases, followed by reaction with electrophiles such as chloromethyl halides to introduce the chloromethyl group.
  • Propargylation : The 1-position propargyl group can be introduced by alkylation with propargyl halides under controlled conditions.

This approach allows for high regioselectivity and functional group tolerance, facilitating the synthesis of this compound in good yield and purity.

Stepwise Synthetic Route

A plausible stepwise synthetic route based on the literature involves:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of imidazo[1,2-b]pyrazole core Cyclocondensation of appropriate diketone and hydrazine derivatives Imidazo[1,2-b]pyrazole intermediate
2 Propargylation at N-1 Reaction with propargyl bromide or chloride under basic conditions Introduction of prop-2-yn-1-yl group at N-1
3 Metalation at C-7 Treatment with TMP-based base (e.g., TMPMgCl·LiCl) Formation of organomagnesium intermediate
4 Electrophilic chloromethylation Reaction with chloromethyl halide (e.g., chloromethyl chloride) Installation of chloromethyl group at C-7

This sequence ensures regioselective substitution and avoids side reactions such as overalkylation or ring opening.

Research Findings and Optimization

  • Regioselectivity : The use of TMP-bases provides selective deprotonation at the 7-position of the imidazo[1,2-b]pyrazole ring, which is critical for the subsequent chloromethylation step.
  • Yield and Purity : Reported yields for similar functionalization reactions range from moderate to high (60–85%), with purification typically achieved by standard chromatographic techniques.
  • Solubility and Stability : The introduction of the propargyl group at N-1 improves solubility in organic solvents, while the chloromethyl group at C-7 serves as a versatile handle for further functionalization or conjugation.
  • Catalyst-Free Conditions : Some related heterocyclic syntheses proceed under catalyst-free conditions, indicating potential for environmentally benign synthesis routes.

Data Table: Summary of Preparation Parameters

Parameter Description/Condition Effect on Synthesis
Metalation Base TMPMgCl·LiCl or TMPZnCl·LiCl High regioselectivity at C-7
Electrophile for Chloromethylation Chloromethyl chloride or bromide Efficient installation of chloromethyl group
Propargylation Agent Propargyl bromide or chloride Selective alkylation at N-1
Solvent THF, DMF, or other aprotic solvents Facilitates metalation and substitution steps
Temperature 0 °C to room temperature Controls regioselectivity and reaction rate
Reaction Time 1–4 hours Optimized for maximum yield

Q & A

Q. What are the key synthetic strategies for preparing 7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole?

Methodological Answer: The synthesis involves regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Key steps include:

  • Br/Mg-exchange : Brominated intermediates (e.g., 7-bromo-6-(4-chlorophenyl)-1H-imidazo[1,2-b]pyrazole) undergo Br/Mg-exchange to generate magnesiated intermediates, enabling reactions with electrophiles like tosyl cyanide .
  • Prop-2-yn-1-yl introduction : Alkynylation via palladium-catalyzed cross-coupling (e.g., using PEPPSI-iPr or PEPPSI-iPent catalysts) under optimized temperatures (40–60°C) .
  • Chloromethylation : Electrophilic substitution or nucleophilic displacement at the 7-position using chloromethylating agents .

Q. How does the solubility of this compound compare to indole-based analogues?

Methodological Answer: The imidazo[1,2-b]pyrazole core reduces lipophilicity (logD) compared to indole derivatives, enhancing aqueous solubility. For example:

PropertyIndole Derivative (Pruvanserin)Imidazo[1,2-b]pyrazole Analogue
logD (pH 7.4) 3.22.1
Aqueous Solubility 0.05 mg/mL0.32 mg/mL
pKa 6.4 (piperazine NH)7.3 (core NH deprotonation)
This data suggests improved bioavailability for drug discovery applications .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

  • NMR/IR : Confirm regiochemistry of substitution (e.g., chloromethyl at C7, prop-2-yn-1-yl at N1) via characteristic shifts (e.g., alkyne protons at δ 2.0–2.5 ppm) .
  • X-ray crystallography : Resolve ambiguities in fused-ring systems (e.g., CCDC deposition 2097280 for related analogues) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselective functionalization data for this scaffold?

Methodological Answer: Regioselectivity challenges arise during metalation or cross-coupling. Strategies include:

  • Catalyst screening : Electron-rich aryl halides require Pd(OAc)₂/SPhos (5–10 mol%), while electron-deficient halides need PEPPSI-iPr (2 mol%) for optimal yields .
  • Temperature control : Higher temperatures (60°C) enable bromides (vs. iodides) to react efficiently, reducing side products .
  • Transmetalation : Zinc intermediates (TMP₂-Zn) improve stability in Negishi couplings, minimizing decomposition .

Q. Why might biological activity predictions for this compound contradict experimental results?

Methodological Answer: Discrepancies often stem from:

  • Solubility vs. membrane permeability : While lower logD improves solubility, excessive polarity may reduce passive diffusion. Balance via logD optimization (target 2.0–3.0) .
  • Metabolic stability : The prop-2-yn-1-yl group may undergo cytochrome P450 oxidation. Assess using liver microsomal assays or deuterium isotope effects .
  • Receptor interactions : Deprotonation of the core NH (pKa ~7.3) in physiological pH alters hydrogen-bonding networks; use pH-adjusted bioassays .

Q. What computational approaches model the reactivity of the chloromethyl group in this compound?

Methodological Answer:

  • DFT calculations : Simulate electrophilic substitution pathways at C7 using Gaussian or ORCA software. Compare activation energies for SN1 vs. SN2 mechanisms .
  • Molecular docking : Predict interactions with biological targets (e.g., 5-HT2A receptor) using AutoDock Vina, accounting for chloromethyl steric effects .
  • MD simulations : Assess stability of push-pull dyes (from pyrazole ring fragmentation) in aqueous media using GROMACS .

Data Contradiction Analysis

Example: Conflicting reports on metalation efficiency at C6 vs. C7 positions.

  • Root cause : Competing coordination of TMP bases to nitrogen atoms in the fused ring.
  • Resolution : Use SEM-protected intermediates to block N1, forcing metalation at C6 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

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